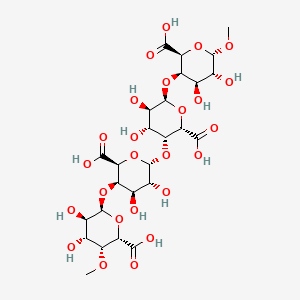
GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is a complex carbohydrate structure composed of multiple galacturonic acid units linked together. This compound is a type of polysaccharide, which is a large molecule made up of repeating sugar units. Polysaccharides like this one are often found in plant cell walls and play important roles in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” involves the stepwise addition of galacturonic acid units. Each step typically requires the activation of the carboxyl group of the galacturonic acid, followed by a glycosylation reaction to form the glycosidic bond. Common reagents used in these reactions include activating agents like carbodiimides and catalysts such as silver triflate. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the formation of glycosidic bonds between galacturonic acid units. This method is advantageous due to its specificity and efficiency, allowing for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups in the galacturonic acid units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” has various applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can bind to cell wall proteins and enzymes, influencing cell wall integrity and function. The pathways involved include the modulation of cell wall remodeling and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Galactobiose (Gal(a1-4)Gal): A disaccharide composed of two galactose units.
Rhamnogalacturonan I: A complex polysaccharide found in plant cell walls, containing rhamnose and galacturonic acid units.
Uniqueness
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is unique due to its specific sequence of galacturonic acid units and the presence of methyl groups, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for studying the structure-function relationships of polysaccharides.
Propriétés
Formule moléculaire |
C26H38O25 |
|---|---|
Poids moléculaire |
750.6 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O25/c1-43-11-3(27)8(32)24(49-15(11)19(35)36)46-13-5(29)10(34)26(51-17(13)21(39)40)47-14-6(30)9(33)25(50-18(14)22(41)42)45-12-4(28)7(31)23(44-2)48-16(12)20(37)38/h3-18,23-34H,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,23+,24+,25+,26+/m1/s1 |
Clé InChI |
HJZXGPPKSRWBAU-PRXXDUKCSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H](O[C@@H]1C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)OC)O)O)O)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B14108285.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108296.png)
![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108341.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108348.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)

![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
